molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

Cat. No.: B1148415
CAS No.: 137156-22-0
M. Wt: 350.73
InChI Key:
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Description

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is a complex organic compound that belongs to the class of dioxaphosphepines. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a seven-membered ring system, along with two naphthalene units and a chlorine atom. The compound’s molecular formula is C20H12ClO3P, and it has a molecular weight of 366.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the reaction of a BINOL derivative (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3). The reaction proceeds through the formation of a chlorophosphite intermediate, followed by cyclization to generate the seven-membered dioxaphosphepine ring . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.

Industrial Production Methods

While specific industrial production methods for 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus center to different oxidation states.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is unique due to its specific structural features, such as the presence of a chlorine atom and the seven-membered dioxaphosphepine ring. These characteristics make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

137156-22-0

Molecular Formula

C20H12ClO2P

Molecular Weight

350.73

IUPAC Name

13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl

Origin of Product

United States

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